![molecular formula C9H8O3S B2689078 3-(Cyclopropanecarbonyl)thiophene-2-carboxylic acid CAS No. 1934762-42-1](/img/structure/B2689078.png)
3-(Cyclopropanecarbonyl)thiophene-2-carboxylic acid
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Overview
Description
Thiophene-2-carboxylic acid is an organic compound with the formula SC4H3CO2H. It is one of two monocarboxylic acids of thiophene, the other being thiophene-3-carboxylic acid .
Synthesis Analysis
Thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Physical And Chemical Properties Analysis
Thiophene-2-carboxylic acid is a white solid with a molar mass of 128.15 g·mol−1. It has a melting point of 125–127 °C .Scientific Research Applications
- Thiophene-3-carboxylic acid serves as a building block for designing organic semiconductors. Researchers have explored its derivatives in organic field-effect transistors (OFETs), solar cells, and light-emitting diodes (LEDs). The π-conjugated structure of thiophene rings allows for efficient charge transport, making it valuable in electronic devices .
- The compound plays a crucial role in the synthesis of conjugated polymers. For instance, it is used to prepare poly(2-methylbut-2-enyl thiophene-3-carboxylate), a polymer with potential applications in optoelectronics and sensors. These polymers exhibit tunable optical and electrical properties .
- Researchers have investigated thiophene-3-carboxylic acid derivatives as potential drug candidates. It has been explored as a lead compound for developing D-amino acid inhibitors, which could have applications in treating various diseases. Its unique structure offers opportunities for designing novel pharmaceutical agents .
- Thiophene-3-carboxylic acid contributes to the development of functional materials. It can be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to enhance their properties. These porous materials find applications in gas storage, catalysis, and separation processes .
- Researchers have investigated thiophene-3-carboxylic acid derivatives as components in organic photovoltaic cells (OPVs). By combining it with other electron-donating or electron-accepting materials, they aim to improve the efficiency of solar energy conversion. Its absorption properties in the visible range make it suitable for OPVs .
- Thiophene-3-carboxylic acid can serve as a reference standard or internal standard in analytical methods. Its stability and well-defined properties make it useful for calibration purposes in techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) .
Organic Electronics and Semiconductors
Polymer Synthesis
Medicinal Chemistry
Materials Science
Photovoltaics
Analytical Chemistry
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(cyclopropanecarbonyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c10-7(5-1-2-5)6-3-4-13-8(6)9(11)12/h3-5H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJMWHKWVCLTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropanecarbonyl)thiophene-2-carboxylic acid |
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